

# Rivaroxaban EP Impurity I: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Rivaroxaban EP Impurity I

CAS No.: 1151893-81-0

Cat. No.: B580592

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides an in-depth overview of **Rivaroxaban EP Impurity I**, a known process-related impurity of the anticoagulant drug Rivaroxaban. The document details its chemical identity, including its CAS number and molecular formula, and outlines the methodologies for its synthesis and analytical characterization. This guide is intended to serve as a critical resource for researchers and professionals engaged in the development, manufacturing, and quality control of Rivaroxaban, ensuring the safety and efficacy of the final drug product.

## Chemical Identity and Properties

**Rivaroxaban EP Impurity I** is a significant impurity that can arise during the synthesis of Rivaroxaban. A thorough understanding of its chemical properties is fundamental for its detection, quantification, and control.

Property	Value
CAS Number	1151893-81-0[1]
Molecular Formula	C <sub>24</sub> H <sub>21</sub> Cl <sub>2</sub> N <sub>3</sub> O <sub>7</sub> S <sub>2</sub> [2]
Molecular Weight	598.48 g/mol
IUPAC Name	(S)-2-(2-(5-chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid[3]
Synonyms	Rivaroxaban N-acyl glycolic acid (USP)[1][2], [2-[15,95-dichloro-2,52,8-trioxo-3,7-diazas-5(3,5)-1,3-oxazolidina-1,9(2)-dithiophena-4(1,4)-benzenanonaphan-3-yl]ethoxy]acetic acid (as per EP)[1][2]

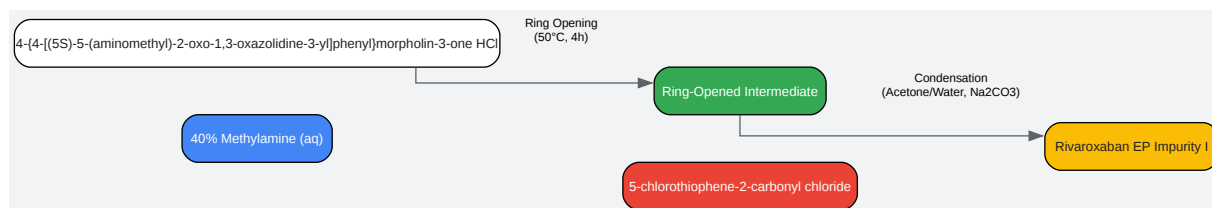
## Synthesis of Rivaroxaban EP Impurity I

The formation of **Rivaroxaban EP Impurity I** is typically associated with a specific pathway in the synthesis of the active pharmaceutical ingredient (API). One reported method for its preparation involves the following key steps:

### Experimental Protocol: Synthesis

- **Ring Opening:** The synthesis initiates with the ring-opening of the morpholinone moiety of (S)-N-glycidyl phthalimide through amine cleavage[4]. A detailed procedure involves reacting 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidine-3-yl]phenyl}morpholin-3-one hydrochloride with a 40% aqueous solution of methylamine at 50°C for 4 hours[4].
- **Purification:** The resulting ring-opened product is then purified using column chromatography[4].
- **Condensation:** The purified intermediate is subsequently reacted with 5-chlorothiophene-2-carbonyl chloride in a mixture of acetone and water, with sodium carbonate used to maintain basic conditions[4].

- Isolation: The final product, **Rivaroxaban EP Impurity I**, is isolated by filtration and then dried[4].



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**Caption: Synthetic Pathway of Rivaroxaban EP Impurity I.**

## Analytical Characterization

Accurate identification and quantification of **Rivaroxaban EP Impurity I** are crucial for ensuring the quality of Rivaroxaban. A variety of analytical techniques are employed for its characterization.

## High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common method for the detection and quantification of Rivaroxaban and its impurities.

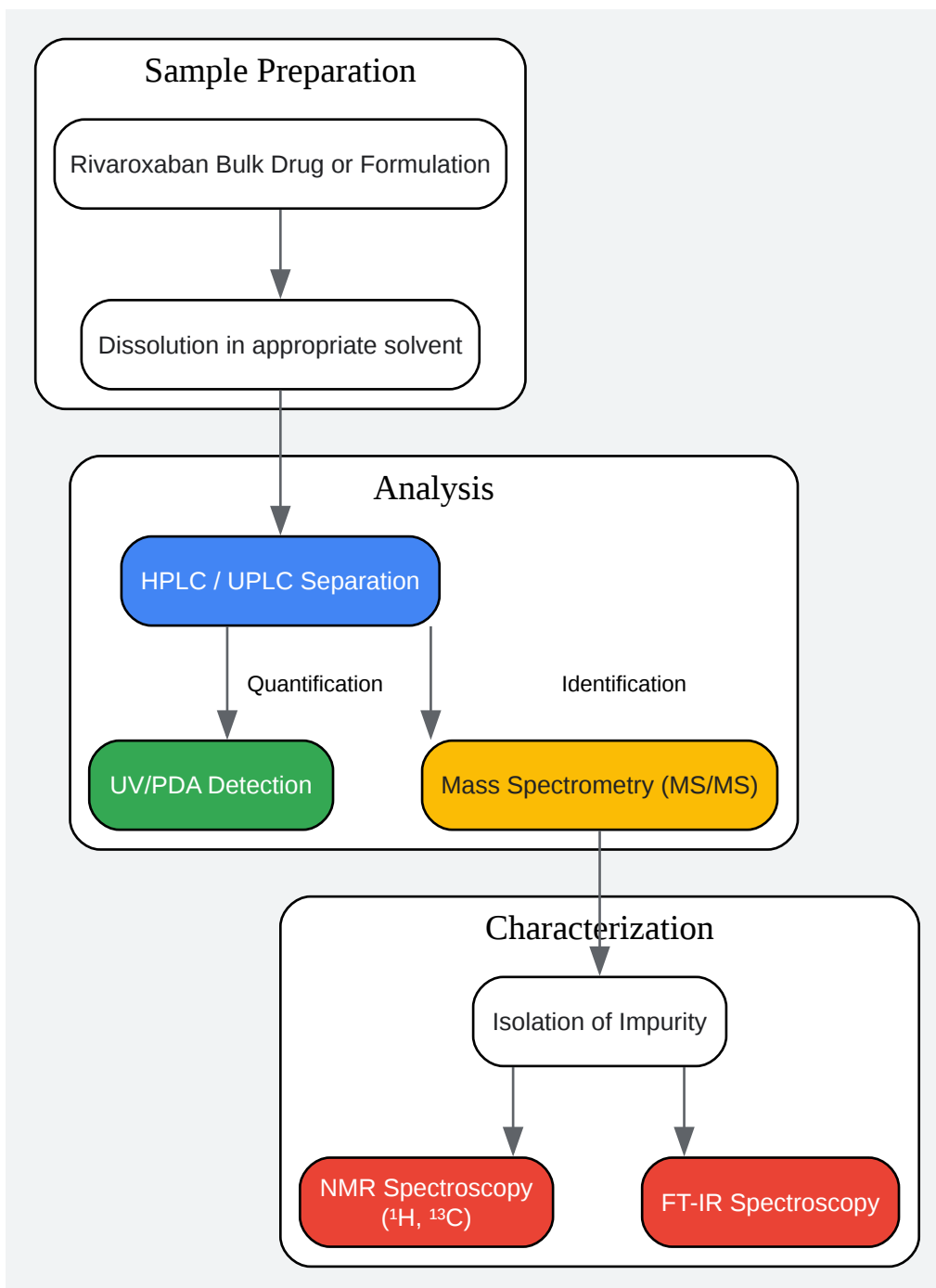
- Column: Chiralpak IC (250 x 4.6 mm, 5 μm)[4].
- Mobile Phase A: A mixture of acetonitrile, ethanol, and n-butyl amine in a ratio of 95:5:0.5 (v/v/v)[4].
- Mobile Phase B: A mixture of Milli-Q water, methanol, and n-butyl amine in a ratio of 50:50:0.5 (v/v/v)[4].
- Flow Rate: 0.8 mL/min[4].
- Column Temperature: 27°C[4].

- Detection Wavelength: 254 nm[4].
- Gradient Program: A 25.0-minute gradient program is utilized to achieve separation[4].

## Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation of **Rivaroxaban EP Impurity I**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR are used to confirm the chemical structure. The  $^{13}\text{C}$  NMR spectrum of a similar rivaroxaban amine impurity has been reported to show 23 distinct peaks[4].
- Mass Spectrometry (MS): HPLC coupled with mass spectrometry (HPLC-MS/MS) is a powerful tool for the identification and quantification of impurities at trace levels.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule.



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**Caption:** General Analytical Workflow for Impurity Profiling.

## Biological Effects and Toxicology

The presence of impurities in pharmaceutical products can impact their safety and efficacy. While specific toxicological data for **Rivaroxaban EP Impurity I** is not extensively available in

the public domain, general studies on Rivaroxaban degradation products have indicated potential for cytotoxicity and genotoxicity.

A study on the degradation products of Rivaroxaban in alkaline media showed a direct relationship between the concentration of these impurities and increased cytotoxic potential in human hepatoblastoma (HepG2) cells[5]. The assessment included viability assays such as MTT reduction and neutral red uptake, which indicated cellular damage[5]. Furthermore, the genotoxic potential was evaluated using the comet assay[5]. These findings underscore the importance of controlling impurities like **Rivaroxaban EP Impurity I** to ensure patient safety.

## Conclusion

**Rivaroxaban EP Impurity I** is a critical process-related impurity in the manufacturing of Rivaroxaban. Its effective identification, characterization, and control are paramount for the quality, safety, and regulatory compliance of the final drug product. This guide has provided a comprehensive overview of the available technical information on this impurity, from its chemical identity and synthesis to its analytical determination and potential toxicological implications. Continuous research and the development of robust analytical methodologies are essential for managing this and other impurities in pharmaceutical manufacturing.

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